Betamethasone acibutate

概要

説明

ベタメタゾンジブチレートは、強力な抗炎症作用と免疫抑制作用を持つ合成コルチコステロイドです。様々な炎症性疾患や自己免疫疾患の治療に広く用いられています。 この化合物は、高いグルココルチコイド活性と最小限のミネラルコルチコイド活性を特徴とするベタメタゾン誘導体です .

準備方法

合成経路と反応条件

ベタメタゾンジブチレートの合成は、1,4,9,16-テトラエン-プレグナ-3,20-ジケトンから始まる複数段階の工程を伴います。 この中間体は、9、11、16、17、および21位で修飾され、ベタメタゾンやベタメタゾンジブチレートなどの誘導体が得られます . このプロセスでは通常、弱酸と穏やかな塩基性塩を使用して副生成物を中和し、収率を向上させます .

工業的生産方法

ベタメタゾンジブチレートの工業的生産では、既存の中間体を利用し、デキサメタゾンなどの他のコルチコステロイドとの生産ラインを統合します。 このアプローチにより、製造コストを削減し、効率を高めることができます .

化学反応の分析

反応の種類

ベタメタゾンジブチレートは、以下の様々な化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換する。

還元: ケトンをヒドロキシル基に還元する。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、無水酢酸などのアセチル化剤などがあります。 反応は通常、制御された温度とpH条件下で行われ、高い収率と純度を確保します .

生成される主要な生成物

これらの反応から生成される主要な生成物には、様々なベタメタゾンのエステルや誘導体があり、これらは様々な製剤に使用されます .

科学研究への応用

ベタメタゾンジブチレートは、幅広い科学研究への応用があります。

科学的研究の応用

Dermatological Conditions

Betamethasone acibutate is frequently used to manage various dermatological disorders due to its effectiveness in reducing inflammation and itching. Common applications include:

- Eczema : Clinical studies have shown significant improvement in symptoms when using this compound compared to placebo treatments.

- Psoriasis : A randomized controlled trial indicated that patients treated with betamethasone foam experienced greater improvement in psoriasis symptoms after 28 days compared to those receiving alternative treatments .

Allergic Reactions

The compound is effective in managing severe allergic reactions, including:

- Asthma : this compound has been shown to control severe asthma exacerbations when conventional treatments fail.

- Contact Dermatitis : It is utilized in treating allergic contact dermatitis, providing relief from symptoms that are resistant to other therapies .

Autoimmune Disorders

This compound plays a crucial role in treating autoimmune conditions:

- Rheumatoid Arthritis : As an adjunct therapy, it helps manage acute exacerbations and provides symptomatic relief .

- Systemic Lupus Erythematosus : The compound has been effective in controlling inflammatory flares associated with this condition.

Case Study 1: Eczema Treatment

A 30-year-old male patient with chronic eczema unresponsive to topical treatments was administered this compound. Over four weeks, significant improvement was noted, with a reduction in pruritus and skin inflammation.

Case Study 2: Psoriasis Management

Data Tables

| Application Area | Indications | Efficacy Evidence |

|---|---|---|

| Dermatological Conditions | Eczema, Psoriasis | Significant symptom reduction observed |

| Allergic Reactions | Asthma, Contact Dermatitis | Effective control of severe reactions |

| Autoimmune Disorders | Rheumatoid Arthritis, Lupus | Reduces inflammation during flares |

作用機序

ベタメタゾンジブチレートは、グルココルチコイド受容体に結合することにより効果を発揮し、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの抑制につながります。 また、炎症部位への白血球の遊走を阻害し、毛細血管の透過性を低下させます . 分子標的としては、炎症応答に関与する様々なサイトカインや転写因子などがあります .

類似化合物との比較

類似化合物

デキサメタゾン: 同様の抗炎症作用を持つ別の強力なコルチコステロイド。

プレドニゾロン: グルココルチコイド活性とミネラルコルチコイド活性の両方を有するコルチコステロイド。

トリアムシノロン: 長時間の効果が知られており、様々な炎症性疾患に使用されています.

独自性

ベタメタゾンジブチレートは、高いグルココルチコイド活性と最小限のミネラルコルチコイド活性を有しているため、著しい体液貯留や電解質バランスの乱れを起こすことなく、炎症を効果的に抑制することができます .

生物活性

Betamethasone acibutate is a synthetic glucocorticoid belonging to the corticosteroid family, primarily utilized for its potent anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its effects through:

- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors in target cells, leading to the modulation of gene expression associated with inflammation and immune response.

- Nongenomic Pathways : Besides genomic actions, it can also influence cellular responses rapidly via membrane-bound receptors, affecting T-cell and monocyte activity .

Pharmacokinetics

- Absorption : The absorption rate varies depending on the formulation used (e.g., ointment vs. cream).

- Volume of Distribution : Following intramuscular administration, the volume of distribution was reported as 94,584 ± 23,539 mL .

- Half-life : Approximately 10.2 ± 2.5 hours post-intramuscular injection .

- Metabolism : Betamethasone is metabolized primarily in the liver, yielding several metabolites through hydroxylation and oxidation processes .

Anti-inflammatory Properties

This compound is recognized for its significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces cytokine production and inhibits inflammatory pathways in various cell types, including monocytes and lymphocytes .

Table 1: IC50 Values of this compound

| Cell Type | IC50 (ng/ml) | Reference |

|---|---|---|

| Concanavalin A-stimulated PBMCs | 0.072 (0.01-222.5) | |

| Streptococcal pyrogenic | 291.6 (0.001-1171.5) |

Clinical Applications

This compound is commonly used in various clinical settings:

- Dermatology : Effective in treating inflammatory skin conditions such as eczema and psoriasis.

- Obstetrics : Administered to pregnant women at risk of preterm birth to enhance fetal lung maturity and reduce neonatal morbidity and mortality .

- Rheumatology : Utilized for managing autoimmune disorders due to its immunosuppressive effects .

Effectiveness in Preterm Birth

A notable case-control study evaluated the effectiveness of antenatal betamethasone in women with twin versus singleton gestations. The study found no significant differences in neonatal outcomes between the two groups, suggesting that betamethasone's efficacy is maintained regardless of gestation type .

Table 2: Neonatal Outcomes in Case-Control Study

| Outcome | Twins (n=60) | Singletons (n=60) | p-value |

|---|---|---|---|

| Need for Mechanical Ventilation | X% | Y% | 0.14 |

| Days on Ventilator | Mean ± SD | Mean ± SD | |

| Neonatal Deaths | A% | B% |

Adverse Effects

While this compound is effective, it may cause side effects such as:

特性

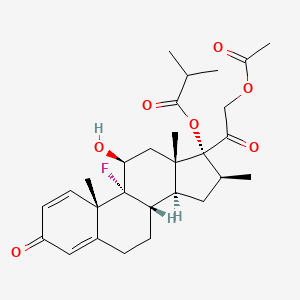

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-15(2)24(34)36-28(23(33)14-35-17(4)30)16(3)11-21-20-8-7-18-12-19(31)9-10-25(18,5)27(20,29)22(32)13-26(21,28)6/h9-10,12,15-16,20-22,32H,7-8,11,13-14H2,1-6H3/t16-,20-,21-,22-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVBESWWSSQAN-QEVRMTOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C(C)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022669 | |

| Record name | Betamethasone acibutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-05-4 | |

| Record name | (11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(2-methyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5534-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone acibutate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone acibutate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone acibutate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE ACIBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I96070LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。